4-bromo-7-methoxy-1H-indole-2-carboxylic Acid

Description

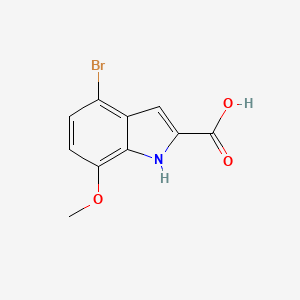

4-Bromo-7-methoxy-1H-indole-2-carboxylic acid (C₁₀H₈BrNO₃) is a substituted indole derivative characterized by a bromine atom at position 4, a methoxy group at position 7, and a carboxylic acid moiety at position 2 of the indole ring . Its molecular structure (SMILES: COC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)O) influences physicochemical properties such as solubility, reactivity, and interactions with biological targets. Predicted collision cross-section (CCS) values for its adducts range from 150.5 to 157.3 Ų, indicating its structural compactness .

Properties

IUPAC Name |

4-bromo-7-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNIZZMLOIMBAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)C=C(N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-7-methoxy-1H-indole-2-carboxylic Acid typically involves the bromination of 7-methoxyindole followed by carboxylation. One common method includes the reaction of 7-methoxyindole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4th position. The resulting 4-bromo-7-methoxyindole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to form the carboxylic acid group at the 2nd position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of bromination and carboxylation steps.

Chemical Reactions Analysis

Types of Reactions

4-bromo-7-methoxy-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The bromine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-7-methoxy-1H-indole-2-carboxylic acid has shown potential as a scaffold for developing new drugs, particularly in the following areas:

- Antiviral Activity : Research indicates that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase, which is crucial for viral replication. For instance, structural modifications improved binding affinity and inhibitory potency against integrase, with derivatives achieving IC50 values as low as 0.13 µM .

- Anticancer Properties : Indole derivatives exhibit significant anticancer activity by inducing apoptosis in cancer cells. Compounds similar to this compound have been shown to inhibit cancer cell proliferation through multiple mechanisms.

Biological Research

The compound is also studied for its biological activities:

- Enzyme Inhibition : It has been evaluated for its ability to inhibit indoleamine 2,3-dioxygenase (IDO) and tryptophan dioxygenase (TDO), enzymes associated with cancer progression and immune evasion. Modifications to the indole structure have led to compounds with enhanced inhibitory effects against these enzymes .

Industrial Applications

In addition to its medicinal properties, this compound serves as a building block in organic synthesis:

- Material Science : The compound is utilized in developing new materials and chemical processes due to its unique structural features that allow for various functional group modifications.

Case Study 1: Antiviral Activity

In a study focused on indole derivatives as HIV integrase inhibitors, it was found that modifications at specific positions significantly enhanced their inhibitory activity. The introduction of halogen atoms and long branches on the indole core improved interactions with the integrase active site .

Case Study 2: Anticancer Activity

A related compound demonstrated potent anticancer effects against MDA468 breast cancer cells with an IC50 value of 0.05 µM. This underscores the potential of indole derivatives in cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-bromo-7-methoxy-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation, leading to its antiviral or anticancer effects .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Substituent Effects on Properties

- Positional Isomerism: Swapping bromo and methoxy groups (e.g., 4-Bromo-7-methoxy vs.

- Halogen vs. Alkoxy Groups : Bromine (electronegative, heavy atom) increases molecular weight and polarizability compared to methoxy (electron-donating), influencing spectroscopic detection (e.g., X-ray crystallography) .

- Functional Group Diversity : Carboxylic acid at position 2 enables derivatization into amides or esters, a key feature in drug design (e.g., carboxamide derivatives in ) .

Biological Activity

4-Bromo-7-methoxy-1H-indole-2-carboxylic acid is an indole derivative that has garnered significant attention in pharmacological research due to its diverse biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a bromine atom at the 4-position and a methoxy group at the 7-position enhances its reactivity and biological potential. This structural configuration allows for interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Target Receptors

This compound exhibits high affinity for multiple receptors, similar to other indole derivatives. This binding can lead to significant changes in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

Mode of Action

Indole derivatives, including this compound, interact with their targets through various biochemical pathways. They can modulate enzyme activities, affecting metabolic pathways and leading to a range of biological effects, including antimicrobial and anticancer activities.

Biochemical Pathways

The compound influences several biochemical pathways by inhibiting specific enzymes involved in metabolic processes. For example, it has shown inhibitory effects on indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are critical in regulating immune responses and cancer progression. The IC50 values for IDO1 and TDO have been reported at approximately and , respectively .

Biological Activities

The biological activities of this compound include:

- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.

- Anticancer Properties : Inhibits tumor growth by affecting cell cycle regulation.

- Antiviral Activity : Shows potential in inhibiting viral replication mechanisms.

Anticancer Activity

A study evaluated the anticancer properties of this compound on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound demonstrated significant inhibition against several pathogenic bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Data Table: Biological Activity Overview

Q & A

Q. How can researchers determine the molecular identity and purity of 4-bromo-7-methoxy-1H-indole-2-carboxylic acid?

Methodological Answer:

- Spectroscopic Analysis : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the structure. H-NMR identifies proton environments (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons), while C-NMR confirms carbonyl and aromatic carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 258.04 for CHBrFNO derivatives) .

- Purity Assessment : HPLC with UV detection (e.g., 254 nm) quantifies impurities. A purity threshold >95% is typical for research-grade compounds .

Q. What are common synthetic routes for preparing this compound?

Methodological Answer:

- Core Synthesis : Start with indole carboxylation via Friedel-Crafts acylation or directed ortho-metalation. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in DMF .

- Methoxy Introduction : Protect the carboxylic acid group (e.g., as an ethyl ester), then perform O-methylation with methyl iodide and a base (e.g., KCO) .

- Deprotection : Hydrolyze the ester under acidic (HCl/EtOH) or basic (NaOH/THF) conditions to regenerate the carboxylic acid .

Q. How should researchers assess the stability of this compound under experimental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at room temperature (RT) in airtight containers to prevent moisture absorption .

- Photostability : Expose to UV light (e.g., 365 nm) and monitor degradation via HPLC. Use amber glassware for light-sensitive reactions .

- Chemical Stability : Test reactivity in common solvents (e.g., DMSO, DMF) over 24–72 hours. Avoid strong acids/bases to prevent ester hydrolysis or demethylation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modifications at the 4-bromo (e.g., Cl, I) or 7-methoxy (e.g., ethoxy, hydroxyl) positions .

- Bioactivity Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or antimicrobial screens (MIC values). For example, bromine enhances electrophilicity for covalent binding, while methoxy improves membrane permeability .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial DNA gyrase) .

Q. What strategies optimize coupling reactions for synthesizing carboxamide derivatives of this compound?

Methodological Answer:

- Activation : Use EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) in DMF/CHCl to activate the carboxylic acid .

- Amine Selection : Primary amines (e.g., methylamine) react efficiently at 0°C–RT. For sterically hindered amines, extend reaction times (12–24 h) .

- Workup : Purify via flash chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/HO) to remove unreacted reagents .

Q. How can researchers address low yields in nucleophilic substitution reactions at the 4-bromo position?

Methodological Answer:

- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) for C-Br bond functionalization .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states. Add KI (1–2 equiv) as a halide scavenger .

- Microwave Assistance : Reduce reaction times and improve yields (e.g., 80% in 1 h vs. 24 h conventionally) .

Q. What analytical methods validate the success of synthetic intermediates in multi-step syntheses?

Methodological Answer:

- LC/MS Monitoring : Track reactions via retention time (e.g., 3.17 min for intermediates) and m/z signals (e.g., [M+H]+ = 386 for carboxamide derivatives) .

- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., planar indole core with dihedral angles <50° for substituents) .

- FT-IR Spectroscopy : Identify carbonyl stretches (1700–1720 cm) and N-H bonds (3300–3500 cm) .

Q. How can purification challenges with hygroscopic or unstable intermediates be mitigated?

Methodological Answer:

- Lyophilization : Freeze-dry aqueous extracts to remove solvents without thermal degradation .

- Schlenk Techniques : Handle air-sensitive intermediates under inert gas (N/Ar) .

- Derivatization : Convert unstable acids to stable esters (e.g., ethyl ester) for purification, then hydrolyze post-purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.